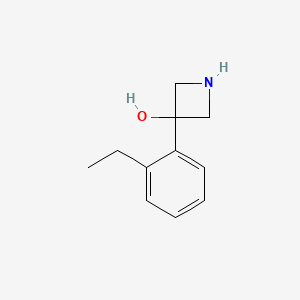
1-(4-Isopropylphenyl)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Isopropylphenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C11H15ClO2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Isopropylphenyl)ethane-1-sulfonyl chloride can be synthesized through the reaction of 1-(4-Isopropylphenyl)ethane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures complete conversion of the sulfonic acid to the sulfonyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Isopropylphenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the sulfonyl chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfinyl or sulfenyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or sulfonates using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfinyl and Sulfenyl Compounds: Formed by reduction
Sulfonic Acids and Sulfonates: Formed by oxidation
Applications De Recherche Scientifique
1-(4-Isopropylphenyl)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other sulfonyl derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for studying their biological functions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, including surfactants, dyes, and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Isopropylphenyl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The chlorine atom is highly electrophilic, making it susceptible to nucleophilic attack. When a nucleophile attacks the sulfur atom, the chlorine atom is displaced, forming a new bond with the nucleophile. This mechanism is common in substitution reactions, where the sulfonyl chloride group is converted to various sulfonyl derivatives.
Comparaison Avec Des Composés Similaires
1-(4-Isopropylphenyl)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride (CH3SO2Cl): A simpler sulfonyl chloride with a single methyl group attached to the sulfonyl group.
Benzenesulfonyl chloride (C6H5SO2Cl): A sulfonyl chloride with a benzene ring attached to the sulfonyl group.
Tosyl chloride (p-CH3C6H4SO2Cl): A sulfonyl chloride with a toluene (methylbenzene) group attached to the sulfonyl group.
Uniqueness
This compound is unique due to the presence of the isopropyl group attached to the phenyl ring, which can influence its reactivity and steric properties. This structural feature may affect the compound’s behavior in chemical reactions and its interactions with other molecules.
Propriétés
Formule moléculaire |
C11H15ClO2S |
|---|---|
Poids moléculaire |
246.75 g/mol |
Nom IUPAC |
1-(4-propan-2-ylphenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C11H15ClO2S/c1-8(2)10-4-6-11(7-5-10)9(3)15(12,13)14/h4-9H,1-3H3 |
Clé InChI |
PZVAGGCFNGILJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(C)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


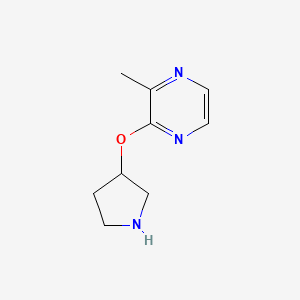
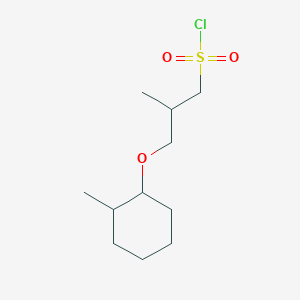
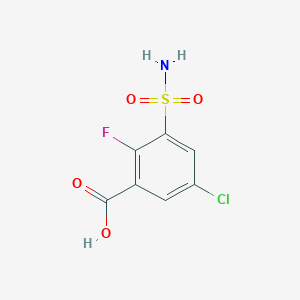
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B13523397.png)
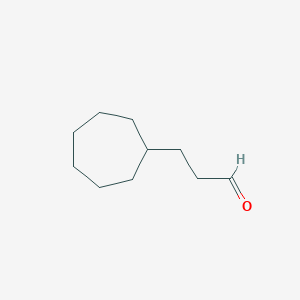
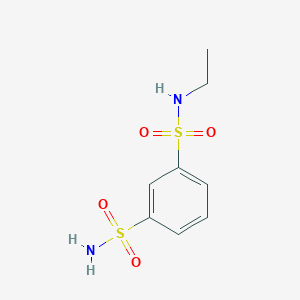
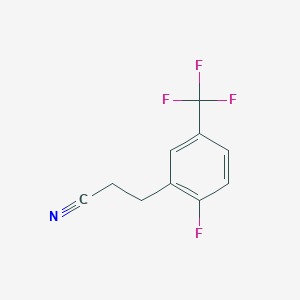

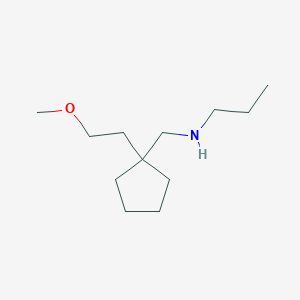
![{5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride](/img/structure/B13523414.png)
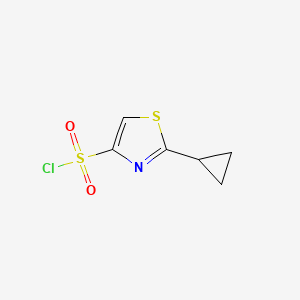
![{[2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladioacetate](/img/structure/B13523422.png)

